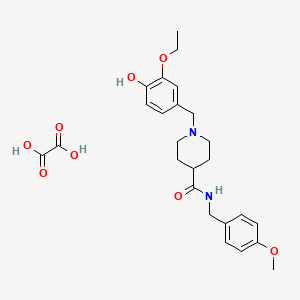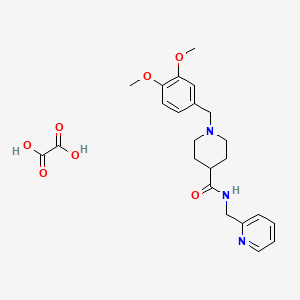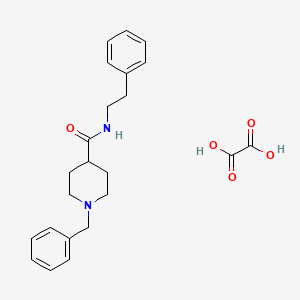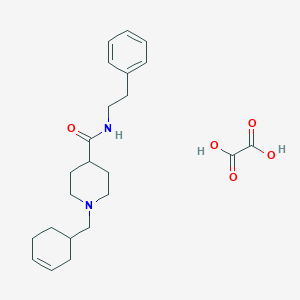![molecular formula C23H27FN2O5 B3949786 1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949786.png)
1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
Übersicht
Beschreibung
1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and an oxalic acid moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the oxalic acid moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Oxalic Acid Moiety: This can be accomplished through esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Hydrolysis: The oxalic acid moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique chemical properties make it valuable in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets within proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The oxalic acid moiety may also play a role in chelating metal ions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-N-(2-phenylethyl)piperidine-4-carboxamide: This compound lacks the oxalic acid moiety, which may affect its chemical properties and biological activity.
N-(4-fluorophenyl)-N-(2-phenylethyl)piperidine-4-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.C2H2O4/c22-20-8-6-18(7-9-20)16-24-14-11-19(12-15-24)21(25)23-13-10-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9,19H,10-16H2,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZSZDRSKFEFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3949703.png)



![1-[(3,4-dimethoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B3949733.png)
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)

![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)

![1-[(5-methylfuran-2-yl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3949763.png)



![1-[(4-ethylphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949799.png)
